6-Methyl-2-(piperidin-1-yl)nicotinaldehyde
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Overview
Description
6-Methyl-2-(piperidin-1-yl)nicotinaldehyde is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a methyl group at the sixth position, a piperidin-1-yl group at the second position, and an aldehyde group at the nicotinic ring. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(piperidin-1-yl)nicotinaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 6-methyl-2-chloronicotinaldehyde with piperidine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperidin-1-yl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(piperidin-1-yl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products
Oxidation: 6-Methyl-2-(piperidin-1-yl)nicotinic acid.
Reduction: 6-Methyl-2-(piperidin-1-yl)nicotinyl alcohol.
Substitution: Various substituted nicotinaldehyde derivatives.
Scientific Research Applications
6-Methyl-2-(piperidin-1-yl)nicotinaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with piperidine moieties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(piperidin-1-yl)nicotinaldehyde involves its interaction with various molecular targets. The piperidine moiety can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-(piperidin-1-yl)pyridine
- 6-Methyl-2-(piperidin-1-yl)quinoline
- 6-Methyl-2-(piperidin-1-yl)benzaldehyde
Uniqueness
6-Methyl-2-(piperidin-1-yl)nicotinaldehyde is unique due to the presence of both the piperidine and nicotinaldehyde moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structure allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential biological activities .
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
6-methyl-2-piperidin-1-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-10-5-6-11(9-15)12(13-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
KLCNWOVPTSWKDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C=O)N2CCCCC2 |
Origin of Product |
United States |
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